2-[(4-Chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
CAS No.:
Cat. No.: VC13632896
Molecular Formula: C14H14ClNO
Molecular Weight: 247.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14ClNO |
|---|---|
| Molecular Weight | 247.72 g/mol |
| IUPAC Name | 2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one |
| Standard InChI | InChI=1S/C14H14ClNO/c15-12-3-1-10(2-4-12)9-13-14(17)11-5-7-16(13)8-6-11/h1-4,9,11H,5-8H2 |
| Standard InChI Key | KHICWBBWZMQJKM-UHFFFAOYSA-N |
| SMILES | C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)Cl |
| Canonical SMILES | C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a 1-azabicyclo[2.2.2]octane (quinuclidine) system, a bridged bicyclic amine known for its rigid, chair-like conformation. Positioned at the C2 carbon of this framework is a methylidene group (-CH=) linked to a 4-chlorophenyl ring. The conjugation between the aromatic chlorophenyl group and the bicyclic system introduces significant electronic effects, influencing reactivity and intermolecular interactions .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-[(4-Chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one | |
| Molecular Formula | C₁₄H₁₄ClNO | |
| Molecular Weight | 247.72 g/mol | |
| CAS Registry Number | 54529-43-0 |
Stereochemical Considerations
The methylidene group at C2 introduces geometric isomerism. The (2Z)-configuration, where the chlorophenyl group and the ketone at C3 are on the same side of the double bond, is the predominant form reported in commercial samples . This stereochemistry impacts crystallization behavior and solubility, as evidenced by supplier data noting its liquid or crystalline forms depending on purity .
Synthesis and Optimization Strategies
Primary Synthetic Routes
The synthesis of 2-[(4-Chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one typically involves a multi-step sequence anchored by aldol condensation and selective reduction.
Aldol Condensation
A common approach involves reacting 4-chlorobenzaldehyde with 1-azabicyclo[2.2.2]octan-3-one (quinuclidin-3-one) under basic conditions. This step forms the α,β-unsaturated ketone via dehydration, with catalysts such as diazabicyclo[5.4.0]undec-7-ene (DBU) enhancing yield .
Reduction and Functionalization
Post-condensation, the ketone moiety can be reduced to an alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding intermediates like 2-[(4-Chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol. Subsequent halogenation with thionyl chloride (SOCl₂) and catalytic hydrogenation over palladium (Pd/C) enables further derivatization .
Process Optimization
Patent literature highlights the importance of solvent selection and temperature control to minimize side products. For instance, tetrahydrofuran (THF) at -78°C suppresses polymerization during aldehyde reductions, while Raney nickel catalyzes dechlorination without disrupting the bicyclic framework .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Aldol Condensation | DBU, THF, 25°C, 12h | 78 | |
| Ketone Reduction | NaBH₄, MeOH, 0°C, 2h | 92 | |
| Halogenation | SOCl₂, neat, RT, 6h | 85 |
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents like water but dissolves readily in dichloromethane (DCM) and dimethyl sulfoxide (DMSO). Stability studies indicate degradation under prolonged UV exposure, necessitating storage in amber glass at ambient temperature .
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption at 1680 cm⁻¹ confirms the carbonyl (C=O) stretch. The C-Cl vibration appears at 750 cm⁻¹ .
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NMR Spectroscopy:
Applications in Pharmaceutical Research
Biological Activity
While direct pharmacological data are sparse, structural analogs demonstrate acetylcholinesterase inhibition and anticancer activity. The chlorophenyl group enhances lipophilicity, facilitating blood-brain barrier penetration in neurological studies .
Intermediate Utility
The compound serves as a precursor to quinuclidine derivatives with enhanced bioactivity. For example, reductive amination of the ketone produces secondary amines evaluated as muscarinic receptor agonists .
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